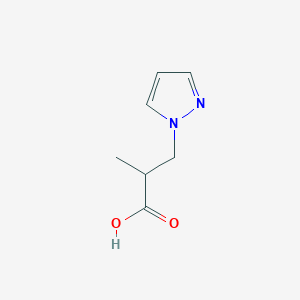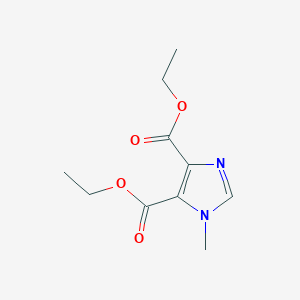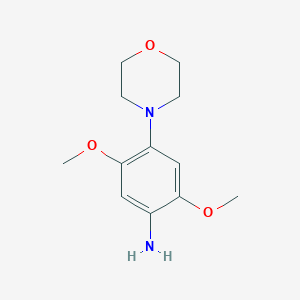
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as MK-0364, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound has been found to enhance the activity of the cholinergic system, which is involved in cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been found to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its limited stability, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. One area of research is the development of new analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester needs to be further elucidated to fully understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester can be synthesized using a multistep process that involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with nicotinic acid, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorders, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
Número CAS |
50840-28-3 |
|---|---|
Nombre del producto |
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-7-3-2-6-14(15)16(21)20(12)9-10-23-17(22)13-5-4-8-18-11-13/h2-8,11H,9-10H2,1H3 |
Clave InChI |
MTZBXYYMEHRFCZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
Otros números CAS |
50840-28-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
